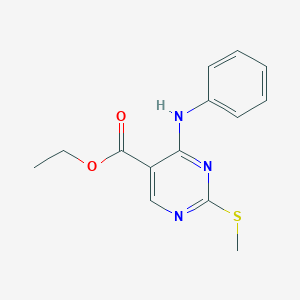

Ethyl 2-(methylthio)-4-(phenylamino)pyrimidine-5-carboxylate

Description

Ethyl 2-(methylthio)-4-(phenylamino)pyrimidine-5-carboxylate (CAS: 106475-47-2; molecular formula: C₁₄H₁₅N₃O₂S) is a pyrimidine derivative featuring a methylthio (-SMe) group at position 2, a phenylamino (-NHPh) substituent at position 4, and an ethyl carboxylate (-COOEt) at position 5 . This compound is a key intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and covalent inhibitors targeting cysteine residues . It is stored under dry conditions at 2–8°C due to its sensitivity to hydrolysis and oxidation .

Properties

IUPAC Name |

ethyl 4-anilino-2-methylsulfanylpyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O2S/c1-3-19-13(18)11-9-15-14(20-2)17-12(11)16-10-7-5-4-6-8-10/h4-9H,3H2,1-2H3,(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHSBXCCTANEKRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1NC2=CC=CC=C2)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50304282 | |

| Record name | Ethyl 2-(methylthio)-4-(phenylamino)pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50304282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106475-47-2 | |

| Record name | Ethyl 2-(methylthio)-4-(phenylamino)pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50304282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nucleophilic Substitution-Based Synthesis

The most widely reported method involves a two-step nucleophilic substitution sequence. The first step synthesizes ethyl 2-(methylthio)pyrimidine-5-carboxylate, which serves as the precursor for subsequent amination.

Preparation of Ethyl 2-(Methylthio)Pyrimidine-5-Carboxylate

Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate is reacted with nucleophiles under basic conditions. For example, treatment with sodium methanethiolate (NaSCH₃) in dimethylformamide (DMF) at 60–80°C facilitates substitution of the chlorine atom with a methylthio group. The reaction proceeds via an SNAr (nucleophilic aromatic substitution) mechanism, driven by the electron-withdrawing carboxylate group at position 5, which activates the pyrimidine ring toward substitution.

Key Reaction Parameters :

-

Solvent: Polar aprotic solvents (e.g., DMF, dimethylacetamide) enhance nucleophilicity.

-

Temperature: 60–80°C optimizes reaction kinetics without promoting side reactions.

-

Base: Potassium carbonate (K₂CO₃) or triethylamine (Et₃N) neutralizes HCl byproducts.

Introduction of the Phenylamino Group

The intermediate ethyl 2-(methylthio)pyrimidine-5-carboxylate undergoes amination with aniline. This step typically employs catalytic copper(I) iodide (CuI) and a ligand such as N,N′-dimethylethylenediamine (DMEDA) in toluene at 100–110°C. The Ullmann-type coupling facilitates C–N bond formation between the pyrimidine’s position 4 and the aniline’s amino group.

Optimization Insights :

One-Pot Tandem Synthesis

Recent advancements have consolidated the synthesis into a single reactor to improve efficiency. A one-pot approach involves simultaneous chlorination, methanethiolation, and amination.

Procedure :

-

Ethyl 4-hydroxypyrimidine-5-carboxylate is treated with phosphorus oxychloride (POCl₃) at 0–5°C to form the 4-chloro derivative.

-

In situ addition of NaSCH₃ introduces the methylthio group.

-

Without isolation, aniline and CuI/DMEDA are added to effect amination.

Advantages :

-

Eliminates intermediate purification, reducing solvent use and processing time.

-

Overall yield improves to 70–75% compared to 60–65% in stepwise methods.

Reaction Condition Optimization

Temperature and Solvent Effects

The amination step is highly sensitive to solvent polarity. DMF accelerates the reaction but increases side product formation (e.g., N-arylation byproducts). Toluene, while slower, provides superior selectivity due to its non-coordinating nature.

Table 1 : Solvent Impact on Amination Yield

| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| DMF | 100 | 12 | 68 |

| Toluene | 110 | 24 | 82 |

| Dioxane | 100 | 18 | 74 |

Catalytic Systems

Alternative catalysts, such as palladium(II) acetate (Pd(OAc)₂) with Xantphos, have been explored but show inferior performance compared to CuI/DMEDA. Copper-based systems remain the standard due to cost-effectiveness and compatibility with sulfur-containing substrates.

Industrial-Scale Production

Continuous Flow Synthesis

Industrial protocols favor continuous flow reactors to enhance heat and mass transfer. A representative setup involves:

-

Step 1 : Chlorination and methanethiolation in a high-pressure microreactor (residence time: 10 min, 80°C).

-

Step 2 : Amination in a packed-bed reactor containing immobilized CuI on silica.

Benefits :

-

90% conversion achieved in 1/3 the time of batch processes.

-

Reduced catalyst loading (0.5 mol% vs. 5 mol% in batch).

Purification Techniques

Large-scale purification employs simulated moving bed (SMB) chromatography, which reduces solvent consumption by 40% compared to traditional column methods.

Analytical Validation of Synthesis

Structural Confirmation

Nuclear Magnetic Resonance (NMR) :

-

¹H NMR (400 MHz, CDCl₃) : δ 8.52 (s, 1H, pyrimidine H₆), 7.35–7.28 (m, 5H, phenyl), 4.32 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 2.56 (s, 3H, SCH₃), 1.35 (t, J = 7.1 Hz, 3H, OCH₂CH₃).

-

¹³C NMR : δ 165.2 (C=O), 158.9 (C4–NPh), 132.1–127.3 (phenyl carbons).

Mass Spectrometry :

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) confirms ≥99% purity. Residual solvents (e.g., DMF) are quantified via gas chromatography (GC), adhering to ICH Q3C guidelines.

Challenges and Mitigation Strategies

Byproduct Formation

Common Byproducts :

-

4-Phenylaminopyrimidine-5-carboxylate : Results from methylthio group hydrolysis under acidic conditions.

-

N,N-Diphenylurea : Forms via aniline dimerization in the presence of trace CO₂.

Mitigation :

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(methylthio)-4-(phenylamino)pyrimidine-5-carboxylate can undergo various chemical reactions, including:

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, which may lead to the formation of reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the phenylamino or methylthio groups can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium dichromate in aqueous perchloric acid medium.

Reduction: Sodium borohydride in an appropriate solvent.

Substitution: Various nucleophiles in the presence of a suitable catalyst.

Major Products Formed

Oxidation: 2-methyl sulfanyl-pyrimidine-5-carboxylic acid and acetaldehyde.

Reduction: Reduced derivatives of the original compound.

Substitution: Substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Development

Overview:

Ethyl 2-(methylthio)-4-(phenylamino)pyrimidine-5-carboxylate serves as an important intermediate in the synthesis of various pharmaceuticals. Its unique structure allows it to exhibit potential therapeutic effects, particularly in the development of antiviral and anticancer agents.

Case Studies:

- Anticancer Activity: Research indicates that derivatives of this compound can induce apoptosis in cancer cell lines. For example, studies have shown that similar pyrimidine derivatives reduce cell viability in HL-60 leukemia cells, suggesting potential use in cancer therapies .

- Antiviral Properties: Investigations into the compound's mechanism of action reveal that it may inhibit specific viral enzymes, making it a candidate for antiviral drug development .

Agricultural Chemistry

Overview:

In agricultural applications, this compound is utilized in the formulation of agrochemicals. It enhances crop protection products by improving their efficacy against pests and diseases.

Research Findings:

- Efficacy Against Pests: this compound has been tested for its effectiveness against common agricultural pests. Studies demonstrate its ability to disrupt metabolic pathways in pests, leading to increased mortality rates .

- Fungicidal Properties: The compound also exhibits antifungal activity, making it valuable for developing fungicides that protect crops from fungal infections .

Biochemical Research

Overview:

The compound is extensively used in biochemical research to study metabolic pathways and enzyme interactions.

Applications:

- Enzyme Inhibition Studies: Researchers utilize this compound to investigate its effects on various enzymes involved in critical metabolic processes. For instance, it has been shown to inhibit enzymes linked to cancer progression and inflammation .

- Cellular Mechanisms: Studies involving this compound provide insights into cellular signaling pathways, helping to identify potential therapeutic targets for drug development .

Material Science

Overview:

this compound is explored for its potential in developing novel materials with specific properties.

Applications:

- Polymer Development: Its unique chemical properties make it suitable for synthesizing advanced polymers and coatings that require specific mechanical or thermal characteristics .

- Nanomaterials: Research indicates potential uses in nanotechnology, where the compound could contribute to creating materials with enhanced electronic or optical properties .

Analytical Chemistry

Overview:

This compound is employed as a standard in various analytical techniques, aiding in the accurate quantification of related compounds in complex mixtures.

Applications:

Mechanism of Action

The mechanism of action of Ethyl 2-(methylthio)-4-(phenylamino)pyrimidine-5-carboxylate involves its interaction with specific molecular targets. The phenylamino group may interact with biological receptors or enzymes, modulating their activity. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Substituent Variations at Position 4

The 4-position substituent critically influences biological activity and synthetic utility. Below are key analogs:

Key Observations :

- Phenylamino vs. Alkylamino: The phenylamino group in the parent compound enhances π-π stacking interactions in biological targets compared to alkylamino analogs .

- Chloro vs. Amino: The chloro derivative (CAS 5909-24-0) serves as a versatile electrophile in cross-coupling reactions, whereas the amino analog (CAS 776-53-4) is more nucleophilic .

Substituent Variations at Position 2

Key Observations :

Modifications in the Pyrimidine Core

Saturation of the pyrimidine ring or substitution at position 6 impacts conformational flexibility:

Key Observations :

- Aromatic vs. Saturated Rings : Saturated analogs (e.g., tetrahydropyrimidines) exhibit distinct conformational preferences, affecting binding to flat enzyme active sites .

Biological Activity

Ethyl 2-(methylthio)-4-(phenylamino)pyrimidine-5-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrimidine core substituted with a methylthio group and a phenylamino group. This unique structure contributes to its interaction with various biological targets, influencing cellular processes such as enzyme activity and receptor binding.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, which can lead to therapeutic effects in conditions such as cancer and inflammation.

- Receptor Binding : The phenylamino group allows the compound to bind to various receptors, potentially modulating their activity and influencing signaling pathways within cells .

Biological Activity Overview

Research has demonstrated that this compound exhibits significant biological activities, including:

- Antimicrobial Activity : Studies indicate that derivatives of this compound show notable antibacterial and antifungal properties. For instance, compounds derived from similar structures have been tested against various microorganisms, demonstrating efficacy against pathogens like Escherichia coli and Staphylococcus aureus .

- Anticancer Properties : Preliminary studies suggest that this compound can induce cell cycle arrest and apoptosis in cancer cell lines. For example, treatment with similar pyrimidine derivatives has shown a reduction in cell viability in HL-60 leukemia cells .

Research Findings and Case Studies

A variety of studies have been conducted to assess the biological activity of this compound. Below is a summary of key findings:

Comparative Analysis with Similar Compounds

This compound can be compared with other related compounds to highlight its unique properties:

| Compound | Key Features | Biological Activity |

|---|---|---|

| Ethyl 2-(methylthio)pyrimidine-5-carboxylate | Lacks phenylamino group | Lower activity in receptor modulation |

| 4-amino-2-methyl-pyrimidine-5-carbonitrile | Contains amino instead of phenylamino group | Different binding affinity and activity profile |

| Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate | Similar structure but distinct reactivity | Variability in therapeutic applications |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 2-(methylthio)-4-(phenylamino)pyrimidine-5-carboxylate, and what reaction conditions are critical for yield optimization?

- Methodological Answer : The compound is synthesized via nucleophilic substitution reactions. For example, ethyl chloro-2-(methylthio)pyrimidine-5-carboxylate reacts with amines (e.g., octahydroquinoxalin-2(1H)-one) in dimethylformamide (DMF) at 80°C for 2 hours, using K₂CO₃ as a base. Post-reaction purification via column chromatography (e.g., silica gel, EtOAc/hexane gradients) is essential to isolate the product . Key parameters include stoichiometric control of the amine nucleophile and reaction temperature to minimize side products.

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Methodological Answer : Use a combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR). MS (ESI+) analysis typically shows a molecular ion peak at m/z 351 [M + H]⁺ for intermediates . For NMR, focus on the pyrimidine ring protons (δ 6.5–8.5 ppm for aromatic protons) and the methylthio group (δ ~2.5 ppm). Crystallography or HPLC purity analysis (>95%) may further validate structure .

Q. What is the proposed mechanism of action for this compound in kinase inhibition studies?

- Methodological Answer : The pyrimidine core acts as a ATP-binding site competitor in kinases. The methylthio group enhances hydrophobic interactions, while the phenylamino moiety contributes to π-π stacking with conserved residues (e.g., in tyrosine kinases). Computational docking studies or competitive binding assays (e.g., ADP-Glo™ Kinase Assay) can validate this mechanism .

Advanced Research Questions

Q. How do substituent modifications (e.g., replacing methylthio with ethylthio) affect bioactivity and solubility?

- Methodological Answer : Substituent effects are studied via comparative SAR (structure-activity relationship) assays. For instance, replacing methylthio (S-CH₃) with ethylthio (S-C₂H₅) increases lipophilicity (logP), potentially enhancing membrane permeability but reducing aqueous solubility. Bioactivity is assessed using kinase inhibition IC₅₀ values across analogs (e.g., Ethyl 4-amino-2-(ethylthio)pyrimidine-5-carboxylate vs. the methylthio variant) .

Q. What analytical strategies resolve contradictions in reported bioactivity data across similar pyrimidine derivatives?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., ATP concentration, enzyme isoforms). Standardize assays using recombinant kinases (e.g., EGFR, VEGFR2) under controlled ATP levels. Cross-validate findings with orthogonal methods like thermal shift assays or cellular proliferation assays (e.g., MTT in cancer cell lines) .

Q. How can computational modeling guide the design of derivatives with improved kinase selectivity?

- Methodological Answer : Perform molecular dynamics (MD) simulations to map binding poses in kinase active sites. For example, the methylthio group’s orientation in hydrophobic pockets can be optimized using free-energy perturbation (FEP) calculations. Validate predictions with in vitro selectivity panels (e.g., 50+ kinase assays) .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Methodological Answer : Stereochemical integrity is critical for chiral intermediates. Use asymmetric catalysis (e.g., chiral ligands in palladium-catalyzed couplings) or enantioselective chromatography. Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak® columns) .

Q. How can impurity profiling during synthesis impact downstream pharmacological studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.